![molecular formula C17H30ClNO B109582 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride CAS No. 141545-89-3](/img/structure/B109582.png)
2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride
Overview
Description
“2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride” is a hindered phenolic compound . It is used as an antioxidant to stabilize lubricant oils . It acts as a stabilizer in diethyl ether, tetrahydrofuran, and other laboratory chemicals to prevent peroxide formation . It is also effectively involved as a polymerization inhibitor in the process of oxidation of allyl alcohol to glycerine .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride” include a boiling point of 172 °C/30 mmHg (lit.) and a melting point of 90-95 °C . The compound is solid in form .Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing novel compounds within the 2,6-di-tert-butylphenol family, aiming at exploring their structural and functional properties. For instance, the synthesis of new salicylaldimine derivatives from 2,4-di-tert-butylphenol showcases innovative approaches to creating compounds with potential applications in material science and catalysis (Liu Gong-y, 2013).
Catalysis
Compounds derived from 2,6-di-tert-butylphenol have been investigated for their catalytic properties. For example, copper(II)-Mannich base complexes exhibiting catalytic promiscuity have been studied for their potential in oxidation reactions, suggesting applications in synthetic chemistry and environmental technologies (Sanchari Dasgupta et al., 2020).
Antioxidant Properties
The antioxidant capabilities of 2,6-di-tert-butylphenol derivatives have been a significant focus, given their potential to protect organic materials from oxidative degradation. Studies on new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties highlight the quest for antioxidants with superior efficacy for industrial and pharmaceutical applications (R. M. Shakir et al., 2014).
Environmental Science
Investigations into the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants, including 2,6-di-tert-butylphenol derivatives, have underscored the importance of understanding these compounds' impact on health and the environment. The study by Runzeng Liu and S. Mabury (2020) provides a comprehensive overview of the environmental presence of synthetic phenolic antioxidants and their potential health implications, advocating for future research directions to mitigate adverse effects (Runzeng Liu & S. Mabury, 2020).
Material Science
The development of new materials utilizing 2,6-di-tert-butylphenol derivatives for enhanced stability and performance is a promising area of research. For example, the preparation of antioxidant 2,4-di-tert-butyl-6-cycloheximide phenol for application in natural rubber demonstrates the potential of these compounds in improving material properties (Chenxin Ju, 2014).
Safety And Hazards
properties
IUPAC Name |
2,6-ditert-butyl-4-(ethylaminomethyl)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.ClH/c1-8-18-11-12-9-13(16(2,3)4)15(19)14(10-12)17(5,6)7;/h9-10,18-19H,8,11H2,1-7H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWZKGFBUXQFDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
93811-58-6 (Parent) | |
Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30161759 | |
Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |
CAS RN |
141545-89-3 | |
Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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